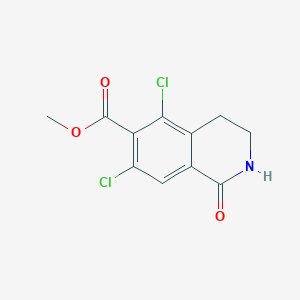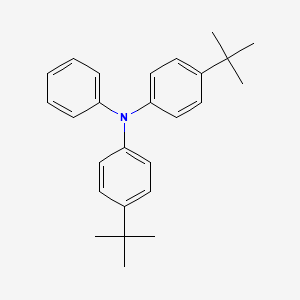
N,N-Bis(4-tert-butylphenyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(4-tert-butylphenyl)aniline: is an organic compound that belongs to the class of diarylamines. It is characterized by the presence of two tert-butyl groups attached to the phenyl rings, which are further connected to an aniline core. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Aminoxyl Compounds: One of the primary methods for synthesizing N,N-Bis(4-tert-butylphenyl)aniline involves the reduction of the corresponding aminoxyl compound using hydrazine hydrate. This method is preferred due to its simplicity and efficiency.
Acid-Catalyzed Disproportionation: Another method involves the acid-catalyzed disproportionation of N,N-Bis(4-tert-butylphenyl)hydroxylamine.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the methods mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various uses.
Chemical Reactions Analysis
Types of Reactions:
Reductive Bromination: N,N-Bis(4-tert-butylphenyl)aniline undergoes reductive bromination, where two hydrogens in the ortho positions of the benzene rings are substituted by bromine, resulting in the reduction of hydroxylamine to amine.
Acid-Catalyzed Disproportionation: This compound also undergoes acid-catalyzed disproportionation, leading to the formation of bis(4-tert-butylphenyl)amine and a phenoxazine derivative.
Common Reagents and Conditions:
Hydrazine Hydrate: Used for the reduction of aminoxyl compounds.
Bromine (Br2): Used in the reductive bromination process.
Strong Acids (e.g., HCl): Used in the acid-catalyzed disproportionation reactions.
Major Products:
Bis(4-tert-butylphenyl)amine: A major product formed during the acid-catalyzed disproportionation.
Phenoxazine Derivative: Another product formed during the acid-catalyzed disproportionation.
Scientific Research Applications
Chemistry:
Stabilization of Polymers: N,N-Bis(4-tert-butylphenyl)aniline and its derivatives are used to stabilize polymers, lubricants, and other organic materials.
Photoinitiators: Some derivatives of this compound are used as cationic photoinitiators and photoacid generators.
Biology and Medicine:
- While specific applications in biology and medicine are not extensively documented, the stability and unique properties of this compound make it a potential candidate for various biochemical applications.
Industry:
Chemical Synthesis: Used as an intermediate in the synthesis of other complex organic compounds.
Material Science: Its stability and reactivity make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-Bis(4-tert-butylphenyl)aniline primarily involves its reactivity with various reagents. For instance, during reductive bromination, the compound undergoes a two-electron reduction, where bromine substitutes the hydrogens in the ortho positions of the benzene rings . In acid-catalyzed disproportionation, the compound reacts with strong acids to form bis(4-tert-butylphenyl)amine and a phenoxazine derivative .
Comparison with Similar Compounds
N,N-Bis(4-tert-butylphenyl)hydroxylamine: A precursor to N,N-Bis(4-tert-butylphenyl)aniline.
Bis(4-tert-butylphenyl)amine: A product formed during the acid-catalyzed disproportionation of this compound.
Uniqueness: this compound is unique due to its stability and the presence of tert-butyl groups, which enhance its reactivity and make it suitable for various applications in chemistry and industry. Its ability to undergo specific reactions, such as reductive bromination and acid-catalyzed disproportionation, further distinguishes it from other similar compounds .
Properties
Molecular Formula |
C26H31N |
|---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
4-tert-butyl-N-(4-tert-butylphenyl)-N-phenylaniline |
InChI |
InChI=1S/C26H31N/c1-25(2,3)20-12-16-23(17-13-20)27(22-10-8-7-9-11-22)24-18-14-21(15-19-24)26(4,5)6/h7-19H,1-6H3 |
InChI Key |
NCTROUNQKMTDDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


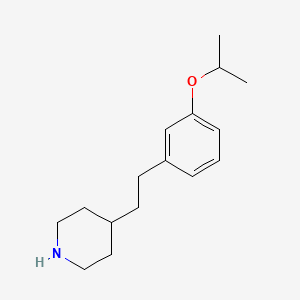
![Tert-butyl 4-(2-methoxy-2-oxoethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13990111.png)

![N-[[4-(3-azaspiro[5.5]undec-3-yl)-2-chloro-phenyl]methylideneamino]-4-chloro-benzamide](/img/structure/B13990116.png)

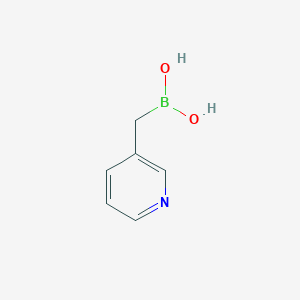
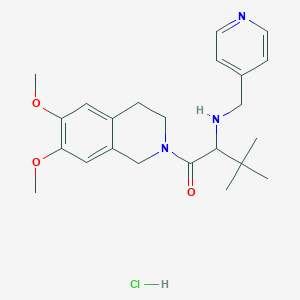
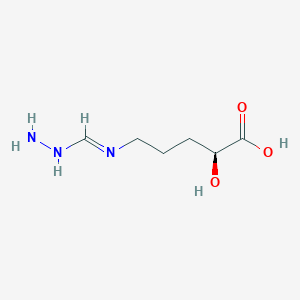
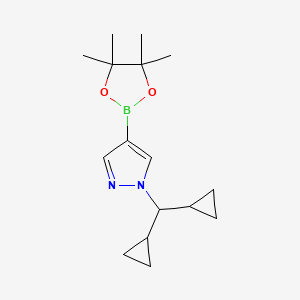
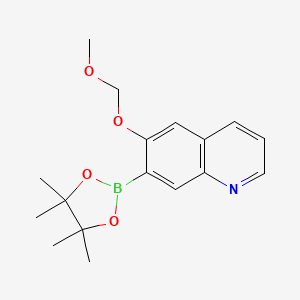
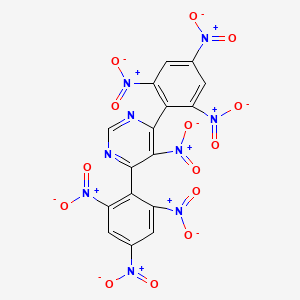
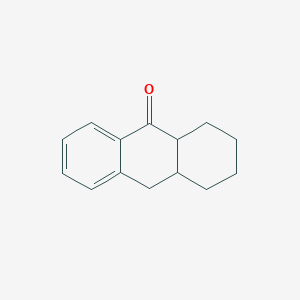
![(2,3-Dihydro-benzo[1,4]oxazin-4-yl)-acetic acid](/img/structure/B13990188.png)
